molecular formula C11H15N3O2 B13565327 2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine

2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine

Cat. No.: B13565327
M. Wt: 221.26 g/mol
InChI Key: VVEFQSPJSMJVCB-UHFFFAOYSA-N
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Description

2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine can be achieved through several methods. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(5,6-dimethoxy-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C11H15N3O2/c1-15-9-5-7-8(6-10(9)16-2)14-11(13-7)3-4-12/h5-6H,3-4,12H2,1-2H3,(H,13,14)

InChI Key

VVEFQSPJSMJVCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)CCN)OC

Origin of Product

United States

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